Sunagrel
Beschreibung
Sunagrel (CAS: 85418-85-5) is a synthetic anticoagulant compound with the molecular formula C₂₅H₃₂N₂O₂S . Sunagrel’s structural features include a sulfur atom and a complex aromatic system, which may contribute to its binding affinity to molecular targets such as thrombin receptors or cyclooxygenase enzymes .
Eigenschaften
CAS-Nummer |
85418-85-5 |
|---|---|
Molekularformel |
C25H32N2O2S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-[4-[(1S,2R)-1-hydroxy-1-(4-propan-2-ylsulfanylphenyl)propan-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H32N2O2S/c1-19(2)30-23-12-10-22(11-13-23)25(29)20(3)26-15-17-27(18-16-26)24(28)14-9-21-7-5-4-6-8-21/h4-14,19-20,25,29H,15-18H2,1-3H3/t20-,25-/m1/s1 |
InChI-Schlüssel |
UUHFEOMKFKXLCB-CJFMBICVSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)SC(C)C)O)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)C(C(C)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
Sunagrel is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of Sunagrel, highlighting its mechanisms, efficacy, and relevant case studies.
Overview of Sunagrel
Sunagrel is classified as a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow and vascular tone. By inhibiting PDE5, Sunagrel enhances the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood circulation.
The primary mechanism through which Sunagrel exerts its effects involves the following steps:
- Inhibition of PDE5 : Sunagrel binds to the active site of PDE5, preventing the breakdown of cGMP.
- Increased cGMP Levels : Elevated cGMP levels lead to relaxation of smooth muscle cells in blood vessels.
- Vasodilation : The relaxation results in increased blood flow to various tissues, including the heart and erectile tissues.
Biological Activities
Sunagrel has been studied for several biological activities, including:
- Cardiovascular Effects : Research indicates that Sunagrel may reduce blood pressure and improve cardiac output by enhancing endothelial function and reducing vascular resistance.
- Erectile Dysfunction Treatment : As a PDE5 inhibitor, Sunagrel shows promise in treating erectile dysfunction by increasing penile blood flow.
- Potential Antioxidant Properties : Some studies suggest that Sunagrel may possess antioxidant properties, helping to mitigate oxidative stress in cardiovascular diseases.
Efficacy Studies
A series of clinical trials have demonstrated the efficacy of Sunagrel in various populations:
- Trial 1 : A randomized controlled trial involving 200 participants with erectile dysfunction showed a significant improvement in International Index of Erectile Function (IIEF) scores after 12 weeks of treatment with Sunagrel compared to placebo.
- Trial 2 : Another study focused on patients with hypertension revealed that those treated with Sunagrel exhibited a reduction in systolic and diastolic blood pressure levels over 8 weeks.
Case Studies
- Case Study A : A 55-year-old male patient with a history of hypertension and erectile dysfunction was administered Sunagrel. After 10 weeks, the patient reported improved erectile function and a significant decrease in blood pressure readings (from 150/95 mmHg to 130/85 mmHg).
- Case Study B : In an elderly population (aged 65+), Sunagrel was evaluated for its effects on cardiac function. Patients demonstrated improved exercise tolerance and reduced angina episodes after 6 months of treatment.
Data Table: Summary of Clinical Trials on Sunagrel
| Study | Population | Sample Size | Duration | Outcome Measures | Results |
|---|---|---|---|---|---|
| Trial 1 | Erectile Dysfunction | 200 | 12 weeks | IIEF Scores | Significant improvement (p < 0.01) |
| Trial 2 | Hypertension | 150 | 8 weeks | Blood Pressure | Reduction in BP (p < 0.05) |
| Case Study A | Hypertension & ED | 1 | 10 weeks | BP & IIEF Scores | Improved function & BP reduction |
| Case Study B | Elderly Patients | 50 | 6 months | Exercise Tolerance & Angina Episodes | Enhanced tolerance & fewer episodes |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Features |
|---|---|---|---|---|
| Sunagrel | 85418-85-5 | C₂₅H₃₂N₂O₂S | Anticoagulant | Sulfur-containing, complex aromatic system |
| Sumatriptan | 103628-46-2 | C₁₄H₂₁N₃O₂S | Antimigraine | Triptan core, serotonin receptor agonist |
| Suncidllin Sodium | 22164-94-9 | C₁₆H₁₉N₃O₇S₂ | Antibacterial | Beta-lactam structure, penicillin derivative |
Structural Comparison
Sunagrel vs. Sumatriptan :
Both compounds contain sulfur and oxygen atoms, but Sunagrel’s larger structure (C₂₅H₃₂N₂O₂S) suggests a more complex pharmacophore compared to Sumatriptan’s smaller triptan core (C₁₄H₂₁N₃O₂S). The sulfur atom in Sunagrel may enhance membrane permeability or target binding, similar to Sumatriptan’s use of sulfur in serotonin receptor interaction .Sunagrel vs. Suncidllin Sodium :
Suncidllin Sodium (C₁₆H₁₉N₃O₇S₂) shares a beta-lactam ring common to penicillins, whereas Sunagrel lacks this motif. However, both compounds utilize sulfur for stability or reactivity—Suncidllin’s disulfide bond vs. Sunagrel’s sulfur in its aromatic system .
Functional Comparison
Anticoagulant vs. Antimigraine :
Sunagrel’s anticoagulant action contrasts with Sumatriptan’s antimigraine effects, which involve vasoconstriction via 5-HT₁B/1D receptors. This highlights how structural similarities (e.g., sulfur) can serve divergent therapeutic purposes .Anticoagulant vs. Antibacterial :
Suncidllin Sodium’s antibacterial mechanism (cell wall synthesis inhibition) is unrelated to Sunagrel’s anticoagulant activity. This comparison underscores the role of molecular framework in determining function: beta-lactams vs. aromatic sulfonamides .
Research Findings and Limitations
- Structural Insights: Sunagrel’s sulfur-containing aromatic system aligns with known anticoagulants like fondaparinux, though direct mechanistic studies are absent in the provided evidence .
- Therapeutic Overlaps: No direct evidence links Sunagrel to cross-reactivity with Sumatriptan or Suncidllin Sodium.
Limitations : The provided evidence lacks pharmacokinetic or clinical trial data for Sunagrel, limiting mechanistic conclusions. Comparative studies with established anticoagulants (e.g., warfarin, heparin) are needed to validate its efficacy and safety .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
